

Application Note: Determination of Pyrimethanil in Wine Using Isotope Dilution Mass Spectrometry

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Compound of Interest

Compound Name: *4'-Hydroxy Pyrimethanil-d4*

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Abstract

This application note details a robust and sensitive method for the quantitative determination of pyrimethanil, a widely used fungicide, in red and white wine samples. The method utilizes an isotope dilution technique coupled with ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) to ensure high accuracy and mitigate matrix effects. A simple and effective sample preparation procedure based on acetonitrile extraction followed by dispersive solid-phase extraction (dSPE) cleanup is employed. The method has been validated demonstrating excellent linearity, recovery, and precision, making it suitable for routine monitoring of pyrimethanil residues in wine to ensure consumer safety and regulatory compliance.

Introduction

Pyrimethanil is an anilinopyrimidine fungicide extensively used in viticulture to control gray mold (*Botrytis cinerea*). Its potential presence in wine raises concerns for consumer health, necessitating reliable and sensitive analytical methods for its detection and quantification. Isotope dilution mass spectrometry is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled analog of the analyte as an internal standard. This approach effectively compensates for sample matrix effects and variations in sample preparation and instrument response. This application note describes a validated

method for the determination of pyrimethanil in wine using pyrimethanil-D5 as an internal standard, followed by UPLC-HRMS analysis.

Experimental Protocols

Materials and Reagents

- Solvents: Acetonitrile (LC-MS grade), Hexane (pesticide residue grade), Ethyl Acetate (pesticide residue grade), Methanol (LC-MS grade)
- Reagents: N-propyl ethylene diamine (PSA), C18 powder, Florisil cartridges
- Standards: Pyrimethanil analytical standard (>97% purity), Pyrimethanil-D5 internal standard
- Water: Deionized water
- Wine Samples: Red and white wine

Standard Solution Preparation

A stock solution of pyrimethanil is prepared by dissolving approximately 20 mg of the analytical standard in 20 ml of acetonitrile.^[1] Working standard solutions are then prepared by serial dilution of the stock solution. Similarly, a stock solution of the pyrimethanil-D5 internal standard is prepared and used to fortify samples and standards.

Sample Preparation

The sample preparation procedure involves a liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup.

- Extraction:
 - Pipette 10 mL of the wine sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate amount of pyrimethanil-D5 internal standard solution.
 - Vortex the mixture vigorously for 1 minute.

- Centrifuge at 4000 rpm for 5 minutes.
- Collect the acetonitrile supernatant.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer the acetonitrile extract to a 15 mL centrifuge tube containing a mixture of N-propyl ethylene diamine (PSA) and C18 powder.[\[2\]](#)
 - Vortex for 1 minute to ensure thorough mixing.
 - Centrifuge at 4000 rpm for 5 minutes.
 - The resulting supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for UPLC-HRMS analysis.[\[2\]](#)

An alternative sample preparation method involves solid-phase extraction (SPE) using a C18 cartridge for extraction and a Florisil cartridge for cleanup.[\[1\]](#)

Instrumental Analysis: UPLC-HRMS

- Chromatographic System: Ultra-high performance liquid chromatograph.
- Column: A BEH C18 column is used for separation.[\[2\]](#)
- Mobile Phase: A gradient elution program with methanol and water is typically employed.
- Mass Spectrometer: A high-resolution mass spectrometer.
- Ionization Mode: Electrospray ionization in positive ion mode (ESI+).
- Acquisition Mode: Qualitative and quantitative analyses are performed using full scan/data-dependent MS/MS (ddms2) and targeted selective ion monitoring (tSIM) modes, respectively.[\[2\]](#)

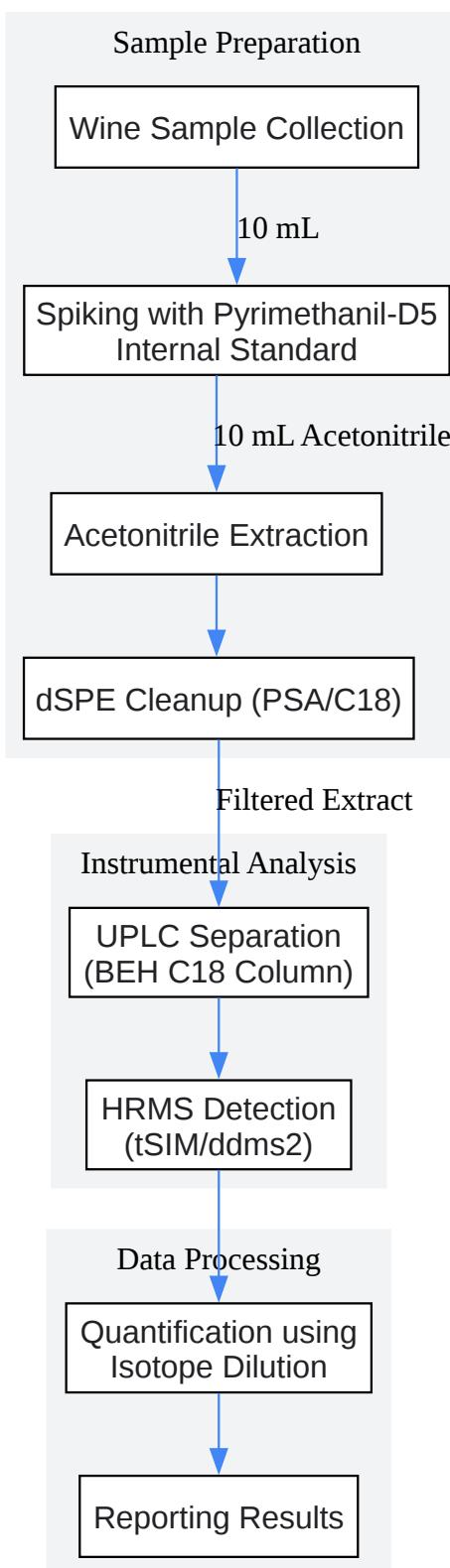
Quantitative Data Summary

The performance of the method was evaluated based on several key validation parameters, which are summarized in the table below.

Parameter	Result	Reference
Linearity Range	0.5 - 50 µg/kg	[2]
Correlation Coefficient (r^2)	> 0.999	[2]
Limit of Detection (LOD)	0.5 µg/kg	[2]
Limit of Quantification (LOQ)	1.0 µg/kg	[2]
Average Recovery	85.4% - 117.9%	[2]
Relative Standard Deviation (RSD)	0.5% - 6.1%	[2]

Experimental Workflow

The overall experimental workflow for the determination of pyrimethanil in wine is illustrated in the following diagram.

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Caption: Experimental workflow for pyrimethanil determination in wine.

Conclusion

The described method utilizing isotope dilution UPLC-HRMS provides a highly effective and reliable approach for the determination of pyrimethanil in wine. The simple sample preparation procedure and the accuracy afforded by the use of an isotopically labeled internal standard make this method well-suited for high-throughput routine analysis in food safety and quality control laboratories. The validation data demonstrates that the method is sensitive, precise, and accurate for the quantification of pyrimethanil residues at levels relevant to regulatory limits.

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References

- 1. epa.gov [epa.gov]
- 2. [Determination of 18 pesticide residues in red wine by ultra high performance liquid chromatography-high resolution mass spectrometry with isotope dilution technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Determination of Pyrimethanil in Wine Using Isotope Dilution Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13434478#determination-of-pyrimethanil-in-wine-using-isotope-dilution>]

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